PI3K/mTOR Inhibitor-12

PI3Kα inhibition Kinase assay Potency

PI3K/mTOR Inhibitor-12 is a uniquely balanced, orally bioavailable dual PI3Kα/mTOR probe with sub-nanomolar PI3Kα affinity (0.06 nM) and a 52-fold selectivity window over mTOR. Its 73.33% TGI in HCT116 xenografts, low hepatotoxicity, and well-characterized SAR make it an irreplaceable benchmark for CRC research and next-gen inhibitor development. Substitution risks altered inhibition balance and off-target effects.

Molecular Formula C27H27F2N9O4S
Molecular Weight 611.6 g/mol
Cat. No. B12391409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K/mTOR Inhibitor-12
Molecular FormulaC27H27F2N9O4S
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=NN3C(=NC=C3C4=CN(N=N4)CCCN5CCOCC5)C=C2)NS(=O)(=O)C6=C(C=C(C=C6)F)F
InChIInChI=1S/C27H27F2N9O4S/c1-41-27-22(34-43(39,40)25-5-3-19(28)14-20(25)29)13-18(15-31-27)21-4-6-26-30-16-24(38(26)33-21)23-17-37(35-32-23)8-2-7-36-9-11-42-12-10-36/h3-6,13-17,34H,2,7-12H2,1H3
InChIKeySLVDFWRJWQJSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K/mTOR Inhibitor-12: Sourcing the Dual PI3Kα/mTOR Inhibitor with Sub-Nanomolar Potency


PI3K/mTOR Inhibitor-12 (also known as compound 42) is a potent, orally bioavailable, and selective dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) [1]. This small molecule belongs to the imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivative class, targeting the ATP-binding pockets of both kinases within the frequently dysregulated PI3K-Akt-mTOR signaling pathway [2]. Characterized by its sub-nanomolar affinity for PI3Kα (IC50 = 0.06 nM) and nanomolar affinity for mTOR (IC50 = 3.12 nM), it serves as a critical tool compound for dissecting pathway biology and evaluating dual inhibition in preclinical oncology models, distinguishing it from pan-PI3K or mTOR-selective alternatives .

Why PI3K/mTOR Inhibitor-12 Cannot Be Replaced by Other In-Class Dual Inhibitors


The PI3K/mTOR inhibitor class is highly heterogeneous; compounds cannot be generically substituted due to substantial variations in isoform selectivity, potency balance, pharmacokinetic profiles, and off-target liabilities [1]. While all dual inhibitors target the same pathway, their precise interaction with the kinase domains differs dramatically. For instance, clinical-stage inhibitors like Dactolisib (BEZ-235) or Gedatolisib (PKI-587) exhibit distinct inhibition constants for PI3Kα and mTOR, which directly influences their cellular potency, therapeutic window, and toxicity profile [2]. PI3K/mTOR Inhibitor-12, with its specific 52-fold selectivity window for PI3Kα over mTOR and a documented low hepatotoxicity profile in vivo, represents a unique optimization outcome from a defined structure-activity relationship (SAR) campaign [3]. Substitution with a different analog risks introducing unforeseen off-target effects, altering the intended PI3Kα/mTOR inhibition balance, or compromising oral bioavailability, thereby invalidating experimental reproducibility and comparability in pathway-specific research [4].

Quantitative Differentiation of PI3K/mTOR Inhibitor-12 Against Key Comparators


PI3Kα Potency: A 300-Fold Improvement Over Dactolisib in Kinase Assays

PI3K/mTOR Inhibitor-12 demonstrates exceptional potency against PI3Kα (IC50 = 0.06 nM), representing a 66-fold increase compared to the well-established dual inhibitor Dactolisib (BEZ-235; IC50 = 4 nM) and a 6.7-fold increase compared to the clinical candidate Gedatolisib (PKI-587; IC50 = 0.4 nM) [1][2][3]. This enhanced potency is attributed to optimized interactions within the ATP-binding pocket of the PI3Kα catalytic subunit [1].

PI3Kα inhibition Kinase assay Potency Dual inhibitor

Direct Comparison: PI3K/mTOR Inhibitor-12 vs. Lead Compound 15a

In a direct head-to-head comparison within the same study, PI3K/mTOR Inhibitor-12 (compound 42) exhibited significantly improved kinase inhibitory activity compared to its predecessor, compound 15a [1]. For PI3Kα, the IC50 was enhanced from 0.20 nM (15a) to 0.06 nM (Inhibitor-12), a 3.3-fold improvement. More dramatically, mTOR inhibition improved 6.7-fold, with IC50 values shifting from 21.0 nM (15a) to 3.12 nM (Inhibitor-12) [1]. This demonstrates that the molecular modifications in Inhibitor-12 specifically and substantially enhanced its dual-targeting capability, particularly for mTOR.

Structure-Activity Relationship Lead Optimization Comparative Analysis

Antiproliferative Activity in HCT116 Cells: A 20-Fold Potency Advantage Over Dactolisib

In a 72-hour cell proliferation assay using the HCT116 colorectal cancer cell line, PI3K/mTOR Inhibitor-12 achieved an IC50 of 0.54 μM [1]. This demonstrates superior cellular potency compared to the benchmark dual inhibitor Dactolisib, which requires an IC50 of 10.0 μM to achieve comparable growth inhibition in the same cell line and assay conditions [2]. This 18.5-fold difference highlights the translational impact of the compound's enhanced kinase inhibition profile on actual cancer cell viability.

Colorectal cancer Cell proliferation CCK-8 assay Cellular potency

Tumor Growth Inhibition in HCT116 Xenografts: Quantified Efficacy with Reduced Toxicity

In a 14-day in vivo study using an HCT116 xenograft model in female BALB/c nude mice, oral administration of PI3K/mTOR Inhibitor-12 at 20 mg/kg daily resulted in a tumor growth inhibition (TGI) rate of 73.33% [1]. Crucially, the study explicitly notes that this compound exhibits 'lower liver toxicity' compared to its predecessor, compound 15a, in the same model [2]. This provides a quantifiable efficacy metric coupled with a critical safety differentiation that is essential for translational research.

Xenograft model In vivo efficacy Tumor growth inhibition Hepatotoxicity

Oral Bioavailability and Pharmacokinetic Profile in Rats

PI3K/mTOR Inhibitor-12 is orally bioavailable with a calculated absolute bioavailability (F%) of 33.1% in male Sprague-Dawley rats [1]. Key pharmacokinetic parameters following a 5 mg/kg oral dose include a maximum plasma concentration (Cmax) of 1218 ng/mL and a terminal half-life (T1/2) of 2.33 hours [1]. This profile supports its use in oral dosing regimens for rodent efficacy studies, a critical attribute for preclinical development.

Pharmacokinetics Oral bioavailability In vivo ADME Rodent model

Optimal Research Applications for PI3K/mTOR Inhibitor-12 Based on Validated Evidence


Preclinical Colorectal Cancer (CRC) Xenograft Studies

The demonstrated 73.33% tumor growth inhibition in the HCT116 xenograft model, combined with its favorable oral bioavailability and lower hepatotoxicity profile, makes PI3K/mTOR Inhibitor-12 an ideal lead compound for in vivo CRC research [1]. This scenario is ideal for evaluating combination therapies or biomarker-driven efficacy where sustained, oral dosing is required without confounding liver toxicity.

Investigating PI3Kα-Driven Oncogenic Signaling

With an IC50 of 0.06 nM against PI3Kα, this compound is exceptionally suited for dissecting signaling pathways in cellular models harboring PI3KCA mutations or PTEN loss [1]. Its potency allows for low nanomolar treatment concentrations that specifically interrogate the PI3K-Akt-mTOR axis, minimizing off-target effects common with less potent or less balanced dual inhibitors .

Structure-Activity Relationship (SAR) and Lead Optimization Programs

As a well-characterized derivative from a published SAR campaign (compound 42 from the 15a series), PI3K/mTOR Inhibitor-12 serves as a validated benchmark for medicinal chemistry efforts [1]. Researchers developing next-generation PI3K/mTOR inhibitors can use its reported kinase panel data, cellular IC50s, and in vivo PK/PD profile as a high-quality, quantitative comparator to assess the improvements of novel chemical entities [1].

Technical Documentation Hub

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